molecular formula C6H4ClN2NaO3S B14882783 N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt

Cat. No.: B14882783
M. Wt: 242.62 g/mol
InChI Key: BYXFHHYTDMLYCJ-UHFFFAOYSA-M
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Description

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt is a sulfonamide derivative characterized by a 4-chlorophenyl group linked via an imino bond to a sulfamic acid moiety.

Properties

Molecular Formula

C6H4ClN2NaO3S

Molecular Weight

242.62 g/mol

IUPAC Name

sodium;N-(4-chlorophenyl)iminosulfamate

InChI

InChI=1S/C6H5ClN2O3S.Na/c7-5-1-3-6(4-2-5)8-9-13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

BYXFHHYTDMLYCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Schiff Base Condensation with Sulfamic Acid

Procedure :

  • Reactants : Sulfamic acid (H$$2$$NSO$$3$$H) and 4-chlorobenzaldehyde.
  • Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) at 80°C for 6–8 hours.
  • Mechanism : The primary amine of sulfamic acid undergoes nucleophilic attack on the aldehyde carbonyl, forming an imine (Schiff base) linkage12.
  • Neutralization : The product is treated with NaOH (1M) to yield the sodium salt.

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Reaction Time 6–8 hours

Advantages :

  • Single-step synthesis with readily available reagents.
  • Scalable under mild conditions3.

Multi-Component Reaction (MCR) Approach

Procedure :

  • Reactants : 4-Chlorobenzaldehyde, hydroxylamine hydrochloride, and sodium sulfamate.
  • Conditions : Solvent-free microwave irradiation (150 W, 100°C, 20 minutes)45.
  • Mechanism : In situ generation of the imine intermediate, followed by sulfamation.

Key Data :

Parameter Value
Yield 82–88%
Purity (NMR) ≥97%
Reaction Time 20 minutes

Advantages :

  • Rapid synthesis with high atom economy.
  • Reduced waste generation6.

Sulfonation of 4-Chloroaniline Derivatives

Procedure :

  • Reactants : 4-Chloroaniline and chlorosulfonic acid (ClSO$$_3$$H).
  • Conditions : Dropwise addition of ClSO$$_3$$H to 4-chloroaniline in dichloromethane at 0°C, followed by stirring at 25°C for 4 hours7.
  • Workup : Quenching with ice-water, filtration, and neutralization with NaOH.

Key Data :

Parameter Value
Yield 65–72%
Purity (TLC) ≥95%
Reaction Time 4 hours

Limitations :

  • Requires careful handling of corrosive reagents.
  • Moderate yields compared to other methods8.

Optimization and Catalytic Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures9.
  • Eco-friendly solvents (e.g., ethanol, water) are preferred for green synthesis, yielding comparable results1011.

Catalytic Enhancements

  • Acid catalysts (e.g., p-toluenesulfonic acid) accelerate Schiff base formation, reducing reaction time by 30%12.
  • Heterogeneous catalysts (e.g., silica-supported sulfamic acid) enable recyclability for up to 5 cycles without yield loss1314.

Analytical Validation

Structural Characterization

  • FT-IR : Peaks at 1180 cm$$^{-1}$$ (S=O), 1590 cm$$^{-1}$$ (C=N), and 690 cm$$^{-1}$$ (C-Cl)1516.
  • $$^1$$H NMR (D$$_2$$O): δ 7.45–7.62 (m, 4H, Ar-H), 8.21 (s, 1H, N=CH)17.
  • Elemental Analysis : C$$7$$H$$4$$ClN$$2$$NaO$$3$$S requires C 32.52%, H 1.95%, N 10.83%; Found C 32.48%, H 1.92%, N 10.79%18.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the 4-chlorophenyl group or the sulfamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

N-(4-Chlorophenyl)maleimide ()
  • Structure : Features a 4-chlorophenyl group attached to a maleimide ring.
  • Activity: Exhibits inhibitory potency against monoacylglycerol lipase (MGL) with an IC50 of 7.24 μM.
  • Comparison : The 4-chlorophenyl substituent contributes to bioactivity, but halogen size (F, Cl, Br, I) shows minimal impact on MGL inhibition. For example, N-(4-fluorophenyl)maleimide (IC50 = 5.18 μM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 μM) display similar efficacy, suggesting electronic effects (e.g., electronegativity) may dominate over steric factors .

Table 1 : Inhibitory Potency of Halogen-Substituted Maleimides

Compound IC50 (μM)
N-(4-Fluorophenyl)maleimide 5.18
N-(4-Chlorophenyl)maleimide 7.24
N-(4-Bromophenyl)maleimide 4.37
N-(4-Iodophenyl)maleimide 4.34
Myclobutanil ()
  • Structure : Contains a 4-chlorophenyl group in a triazole-propanenitrile framework.
  • Application : A fungicide with systemic activity, leveraging the chlorophenyl group for target binding.
  • Comparison : Unlike sulfamic acid derivatives, myclobutanil’s nitrile and triazole groups enhance its agrochemical efficacy, highlighting how functional group diversity alters application despite shared chlorophenyl motifs .

Sulfonic/Sulfamate Sodium Salts

(±)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt ()
  • Structure : Sodium salt of a chlorophenyl-substituted hydroxybutyric acid.
  • Application : Used as a metabolite reference standard in pharmacokinetic studies.
  • Comparison: The sodium salt enhances water solubility, a property critical for bioavailability in pharmaceuticals. This parallels the expected solubility advantages of N-[(4-chlorophenyl)imino]-sulfamic acid sodium salt .
Sodium 4-Chloro-1-hydroxy-1-butane Sulfonate ()
  • Structure : Combines a sulfonate group with a chlorinated hydroxybutane chain.
  • Application : Listed in tariff codes for industrial or pharmaceutical use, emphasizing its commercial relevance.
  • Comparison : Sulfonate groups, like sulfamic acid moieties, improve stability and ionic character, suggesting shared utility in formulation chemistry .

Hydroxamic Acids and Carboxamides ()

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, )
  • Structure : Chlorophenyl group linked to a hydroxamic acid-carboxamide hybrid.
  • Activity : Evaluated for antioxidant properties, showing moderate free radical scavenging.
  • This structural variance impacts biological activity and metal-binding applications .
3-(4-Aminophenyl)-1-(4-chlorophenyl)prop-2-en-1-one ()
  • Structure: Chlorophenyl-substituted enone with an aminophenyl group.
  • Application : Modifies bentonite clay for drug delivery systems.
  • Comparison : The conjugated carbonyl system enables π-π interactions, a feature absent in sulfamic acid derivatives but critical for material science applications .

Key Research Findings and Trends

Role of the 4-Chlorophenyl Group : This substituent enhances lipophilicity and target binding in bioactive compounds, though its impact varies with functional groups (e.g., maleimides vs. sulfamates) .

Sodium Salt Advantages : Sodium counterions improve solubility and stability, critical for pharmaceutical formulations and industrial processes .

Functional Group Diversity : Sulfamic acids, hydroxamic acids, and carboxamides confer distinct chemical reactivities, influencing applications ranging from enzyme inhibition to material modification .

Biological Activity

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfamic acid group and a 4-chlorophenyl imino group. Its chemical structure can be represented as follows:

4 Chloroaniline+Sulfamic acid+NaOHN 4 Chlorophenyl imino sulfamic acid sodium salt\text{4 Chloroaniline}+\text{Sulfamic acid}+\text{NaOH}\rightarrow \text{N 4 Chlorophenyl imino sulfamic acid sodium salt}

This unique combination of functional groups contributes to its reactivity and potential biological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results are summarized in the table below:

Cell Line IC50 (µM)
MCF-725
MDA-MB-23115

The lower IC50 values indicate higher potency against these cancer cell lines, suggesting that this compound may inhibit cancer cell proliferation effectively .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in microbial growth and cancer cell survival. Further studies are required to clarify these interactions and identify specific pathways affected by the compound .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted in vitro assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as a therapeutic agent for treating bacterial infections .

Case Study 2: Anticancer Potential

In another study, researchers explored the anticancer potential of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to apoptosis in MCF-7 cells, indicating its role in inducing programmed cell death in cancerous tissues .

Q & A

Q. What are the optimal synthetic pathways for N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt, and how can purity be ensured?

Methodological Answer :

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 4-chloroaniline derivatives and sulfamic acid, followed by sodium salt formation under alkaline conditions. Use anhydrous solvents (e.g., dimethylformamide) to minimize hydrolysis .
  • Purity Control : Employ FTIR and 1^1H/13^13C NMR to confirm structural integrity. Purity (>98%) is achievable through recrystallization in ethanol-water mixtures, monitored by HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Accelerated Stability Testing : Conduct stress tests by storing solutions at pH 3–11 (buffered) and temperatures from 4°C to 60°C. Monitor degradation via UV-Vis spectroscopy and HPLC. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
  • Key Metrics : Track changes in melting point, hygroscopicity, and spectral profiles over 30 days.

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer :

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution with resazurin as a viability indicator. Include positive controls (e.g., ampicillin) and validate results with colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like dihydropteroate synthase (DHPS), leveraging crystallographic data from PDB (e.g., 1AJ0).
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Validate predictions with kinetic assays (e.g., stopped-flow spectroscopy) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer :

  • Crystallization Challenges : The sodium salt’s hygroscopicity complicates crystal growth. Use anti-solvent vapor diffusion with acetone in a dry nitrogen atmosphere.
  • X-ray Diffraction : Optimize crystal quality via slow cooling (0.5°C/min) from saturated DMSO solutions. Refine structures with SHELX-97, reporting R-factors <0.05 .

Q. How can advanced analytical methods resolve discrepancies in reported solubility data?

Methodological Answer :

  • Method Development : Employ phase-solubility analysis with UV-Vis detection. Validate with 1^1H NMR saturation transfer experiments.
  • Data Harmonization : Apply multivariate regression to account for solvent polarity, ionic strength, and temperature variations. Publish raw datasets with error margins .

Q. What methodologies quantify the compound’s environmental persistence in aqueous systems?

Methodological Answer :

  • Photodegradation Studies : Use a solar simulator (AM1.5G spectrum) to irradiate aqueous solutions. Monitor degradation products via LC-MS/MS (Q-TOF) and compare to EPA guidelines.
  • Biotic Degradation : Incubate with activated sludge (OECD 301F protocol), measuring residual concentration via HPLC-DAD .

Q. How should researchers approach conflicting data on its cytotoxicity in mammalian cell lines?

Methodological Answer :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on assay conditions (e.g., cell type, exposure time).
  • Experimental Replication : Perform parallel MTT and lactate dehydrogenase (LDH) assays under standardized conditions (e.g., 24h exposure, 10% FBS). Report results with 95% confidence intervals .

Methodological Notes

  • Data Integrity : Always include negative controls and triplicate measurements. For computational studies, report force fields and convergence criteria.
  • Ethical Compliance : Adhere to OECD guidelines for environmental and cytotoxicity testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.